molecular formula C17H18N2O3 B12634008 (2S)-4-benzyl-2-(4-nitrophenyl)morpholine CAS No. 920798-91-0

(2S)-4-benzyl-2-(4-nitrophenyl)morpholine

Cat. No.: B12634008
CAS No.: 920798-91-0
M. Wt: 298.34 g/mol
InChI Key: CVGSZGFRQBEGPV-QGZVFWFLSA-N
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Description

(2S)-4-Benzyl-2-(4-nitrophenyl)morpholine is a chiral morpholine derivative characterized by a benzyl group at the C4 position and a 4-nitrophenyl substituent at the C2 position of the morpholine ring. The stereochemistry at C2 (S-configuration) is critical for its biological activity and interactions with molecular targets. Morpholine derivatives are widely studied due to their versatility in medicinal chemistry, particularly as intermediates in anticancer drug synthesis .

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous morpholine derivatives are synthesized via reactions of substituted chlorobenzenes with morpholine in the presence of a base (e.g., potassium carbonate) .

Properties

CAS No.

920798-91-0

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(2S)-4-benzyl-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1

InChI Key

CVGSZGFRQBEGPV-QGZVFWFLSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of (2S)-4-benzylmorpholine with 4-nitrobenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Morpholine Ring Formation

Morpholine derivatives are typically synthesized via cyclization reactions. For example, the reaction of amino alcohols with carbonyl compounds under basic or acidic conditions can form morpholine rings . In the case of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine, the morpholine core is likely formed through a stepwise process:

  • Oxidation of amino alcohols : Amino alcohols such as 2-(2-chloroethoxy)ethanol can be oxidized to acetic acid derivatives, which react with amines .

  • Coupling with nitrophenyl groups : Reaction with 4-nitroaniline or similar nitro-substituted amines introduces the nitroaromatic moiety .

Substitution Reactions

  • Benzyl group introduction : The benzyl substituent at position 4 is likely added via nucleophilic substitution (e.g., alkylation) or coupling reactions (e.g., Suzuki coupling) .

  • Stereocontrol : The (2S) configuration suggests the use of chiral catalysts or stereoselective reaction conditions during synthesis .

Nitro Group Reactivity

The nitrophenyl substituent undergoes characteristic reactivity:

  • Reduction : Hydrogenation converts the nitro group to an amine, which may lead to secondary reactions (e.g., amidation) .

  • Electrophilic substitution : Despite being deactivating, the nitro group can direct further substitution (e.g., sulfonation) under specific conditions .

Reaction Conditions and Mechanisms

Key reaction conditions and mechanisms are summarized in Table 1 :

Reaction Type Conditions Mechanism
Morpholine ring formationOxidation of amino alcohols (e.g., hypochlorite), coupling with 4-nitroaniline Stepwise cyclization via intermediate acetic acid derivatives
Benzyl group substitutionAlkylation agents (e.g., benzyl chloride), bases (e.g., K₂CO₃) Nucleophilic attack on the morpholine nitrogen or carbon
Nitro group reductionH₂ gas, Pd/C catalyst Hydrogenation via catalytic reduction to form aniline derivatives

Characterization and Spectroscopic Data

The compound is characterized using:

  • 1H NMR : Peaks for aromatic protons (e.g., δ 7.94–7.91 ppm for nitrophenyl) and morpholine ring protons (e.g., δ 4.72 ppm) .

  • 13C NMR : Resonances for carbonyl carbons (e.g., δ 148.88 ppm) and aromatic carbons .

  • IR : Absorption bands for nitro groups (~1520–1350 cm⁻¹) and amine functionalities .

Table 2 highlights spectroscopic data from similar morpholine derivatives :

Technique Key Peaks
1H NMR δ 7.94–7.91 (aromatic), 4.72 (morpholine CH₂), 4.35 (morpholine CH₂)
13C NMR δ 148.88 (aromatic C), 54.2 (morpholine N–CH₂)
IR ~1520 cm⁻¹ (NO₂ stretch), ~2850–2950 cm⁻¹ (C–H stretch)

Scientific Research Applications

Chemical Synthesis

The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine typically involves the alkylation of morpholine derivatives with benzyl and nitrophenyl groups. The reaction generally employs bases such as potassium carbonate in solvents like acetonitrile. The following table summarizes key synthetic routes:

Synthesis Method Reagents Yield (%) Reference
N-alkylationMorpholine, Benzyl chloride60%
QuaternizationMorpholine derivatives, 2-chloro-N-arylacetamides65%

2.1. Antidiabetic Properties

Recent studies have highlighted the potential of morpholine derivatives, including (2S)-4-benzyl-2-(4-nitrophenyl)morpholine, in inhibiting α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making it a candidate for antidiabetic therapies.

  • IC50 Values : The compound exhibited significant α-glucosidase inhibitory activity with calculated IC50 values comparable to established inhibitors .

2.2. Anti-inflammatory Effects

Morpholine derivatives have also shown promise in anti-inflammatory applications. A series of compounds related to (2S)-4-benzyl-2-(4-nitrophenyl)morpholine were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation.

  • Inhibition Rates : Compounds demonstrated COX-2 inhibition rates ranging from 71% to 78%, indicating their potential as anti-inflammatory agents .

3.1. Pain Management

Research has indicated that certain morpholine derivatives exhibit analgesic properties, potentially offering new avenues for pain management therapies.

  • Case Study : A derivative of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine was tested in animal models and showed a reduction in pain similar to standard analgesics like aspirin .

3.2. Cancer Treatment

The compound's structural similarities to known antitumor agents suggest its utility in cancer therapy. Studies have focused on its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

  • Mechanism of Action : In vitro studies demonstrated that morpholine derivatives inhibited tubulin polymerization effectively, suggesting a potential role in cancer treatment .

Table 1: Biological Activities of Morpholine Derivatives

Activity Compound IC50 Value (µM) Reference
α-Glucosidase Inhibition(2S)-4-benzyl-2-(4-nitrophenyl)morpholine12.5
COX-2 InhibitionRelated Morpholine Derivative8–13.7
Analgesic ActivityMorpholine DerivativeSimilar to Aspirin

Mechanism of Action

The mechanism of action of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is the Bcl-2 family of proteins, which are involved in regulating apoptosis (programmed cell death). By inhibiting the activity of anti-apoptotic Bcl-2 proteins, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-(4-Nitrophenyl)Morpholine (CAS 10389-51-2)

  • Structure : Lacks the benzyl group at C4 and the stereochemical center at C2.
  • The morpholine ring adopts a chair conformation stabilized by aromatic stacking (perpendicular distance: 3.772 Å) .
  • Applications : Used as an intermediate in anticancer drug synthesis .

(2S)-4-Benzyl-2-(4-Fluorophenyl)Morpholine

  • Structure : Replaces the nitro group with a fluoro substituent.
  • Properties : The fluorine atom, being smaller and less electron-withdrawing than nitro, reduces polarity and may alter binding kinetics. Derivatives of this compound show activity in antidepressant research .
  • Synthesis : Prepared via palladium-catalyzed coupling reactions (e.g., using Pd₂(dba)₃ and chiral ligands) .

(2S)-2-(4-Chlorophenyl)Morpholine

  • Structure : Features a chloro substituent instead of nitro.
  • Properties : Chlorine’s moderate electron-withdrawing effect balances reactivity and stability. This compound has a molecular weight of 197.66 g/mol and is used in pharmacological studies targeting CNS disorders .

4-Benzyl-2-(Chloromethyl)Morpholine

  • Structure : Includes a chloromethyl group at C2.
  • Properties : The chloromethyl group enhances electrophilicity, making it a reactive intermediate for further functionalization. Purity: ≥97% (Thermo Scientific) .

Physicochemical Properties

Property (2S)-4-Benzyl-2-(4-nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine (2S)-2-(4-Fluorophenyl)morpholine
Molecular Weight (g/mol) ~327.3 (estimated) 208.21 197.66
Polarity High (nitro group) Moderate Low (fluoro group)
Solubility Low in water, high in organic solvents Moderate in DMSO High in ethanol

Biological Activity

(2S)-4-benzyl-2-(4-nitrophenyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring a morpholine ring substituted with a benzyl and a nitrophenyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structure-Activity Relationship (SAR)

The structure of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This compound's biological activity is influenced by its structural components, particularly the morpholine ring and the nitrophenyl substituent. The presence of these groups can enhance lipophilicity and facilitate interactions with biological macromolecules, such as enzymes and receptors.

1. Inhibition of Carbonic Anhydrase

Recent studies have investigated the inhibitory effects of morpholine derivatives on carbonic anhydrase (CA), particularly bovine carbonic anhydrase-II (bCA-II), which plays a crucial role in various physiological processes. The compound showed promising inhibition characteristics with a reported KiK_i value of approximately 9.64 μM, indicating its potential as a therapeutic agent for conditions like glaucoma .

Table 1: Inhibition Potency of Morpholine Derivatives on bCA-II

CompoundKiK_i (μM)
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine9.64
Acetazolamide18.20
Other Morpholine DerivativesVaries

2. Antidiabetic Properties

Morpholine derivatives have also been explored for their antidiabetic potential. In vitro studies demonstrated that certain morpholine compounds exhibit significant inhibitory activity against α-glucosidases, enzymes involved in carbohydrate metabolism. The compound's structure contributes to its effectiveness, with some derivatives showing IC50 values significantly lower than standard treatments like acarbose .

Table 2: α-Glucosidase Inhibition Activity

CompoundIC50 (μM)
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine8.9
Acarbose610.7
Other Morpholine DerivativesVaries

3. Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been documented, with compounds demonstrating activity against various bacterial strains. For instance, derivatives similar to (2S)-4-benzyl-2-(4-nitrophenyl)morpholine showed moderate to good activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Glaucoma Treatment

In a study focused on glaucoma treatment, researchers synthesized several morpholine-based compounds to evaluate their efficacy as CA inhibitors. Among these, (2S)-4-benzyl-2-(4-nitrophenyl)morpholine was highlighted for its superior binding affinity compared to traditional CA inhibitors, suggesting its potential as a novel therapeutic agent in ocular pharmacotherapy .

Case Study 2: Diabetes Management

Another investigation assessed the antidiabetic effects of morpholine derivatives in vitro using cell lines representing diabetic conditions. The results indicated that (2S)-4-benzyl-2-(4-nitrophenyl)morpholine effectively lowered glucose levels by inhibiting α-glucosidases, showcasing its viability as a candidate for diabetes management .

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